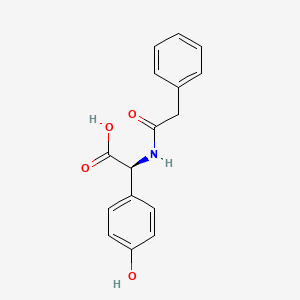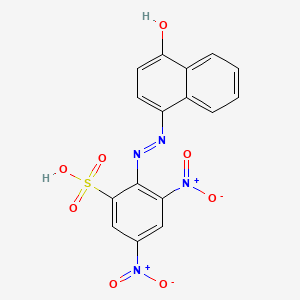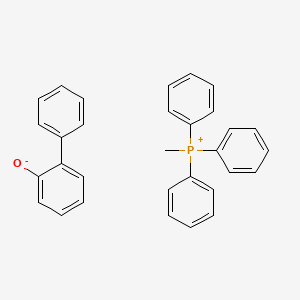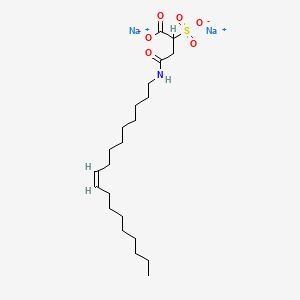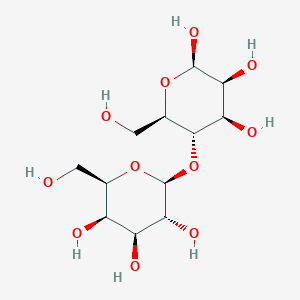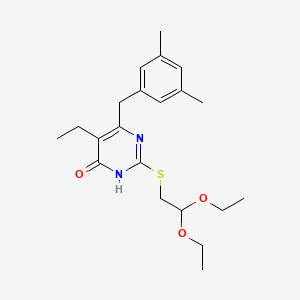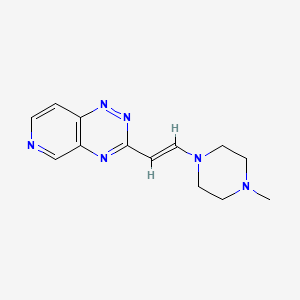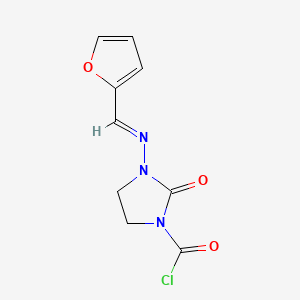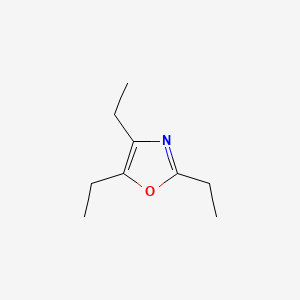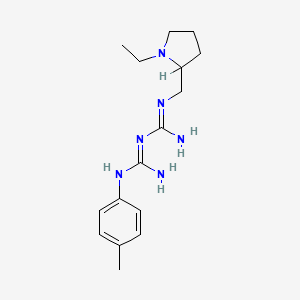
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is a synthetic organic compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring, a tolyl group, and a biguanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethyl-2-pyrrolidine, is synthesized through the alkylation of pyrrolidine with ethyl bromide under basic conditions.
Biguanide Formation: The pyrrolidine intermediate is then reacted with p-tolyl isocyanate to form the corresponding urea derivative.
Final Coupling: The urea derivative is treated with a biguanide reagent, such as dicyandiamide, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the biguanide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but withdrawn due to safety concerns.
Uniqueness
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tolyl group, which may confer distinct biological activities and chemical properties compared to other biguanides.
Properties
CAS No. |
83846-72-4 |
|---|---|
Molecular Formula |
C16H26N6 |
Molecular Weight |
302.42 g/mol |
IUPAC Name |
(1E)-1-[amino-(4-methylanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C16H26N6/c1-3-22-10-4-5-14(22)11-19-15(17)21-16(18)20-13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21) |
InChI Key |
OWAANMSIPJPLRQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)C |
Canonical SMILES |
CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



